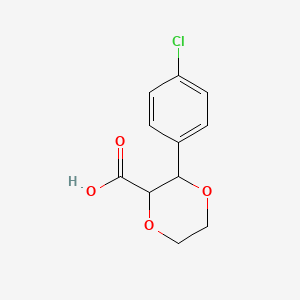

3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid (3CP-1,4-Dioxane-2-carboxylic acid) is a type of carboxylic acid that contains a chlorine atom in its structure. It is a colorless solid that is soluble in water and slightly soluble in organic solvents. 3CP-1,4-Dioxane-2-carboxylic acid is used in various scientific research applications, including biochemical and physiological studies, as well as in numerous laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

Research on photocatalytic degradation, particularly involving chlorophenyl compounds, has shown significant potential in environmental applications. For instance, studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in aqueous TiO2 suspensions under UV light highlight the capability of photocatalytic processes to decompose complex organic pollutants into less harmful substances. This process involves hydroxyl radicals and direct hole oxidation, leading to mineralization and the breakdown of the aromatic ring structures (Yunfu. Sun & J. Pignatello, 1995).

Electrochemical Oxidation

The electrochemical oxidation method, including processes like anodic oxidation and electro-Fenton, has been applied to degrade chlorophenol compounds. This approach generates oxidizing species like hydroxyl radicals from electrogenerated H2O2, effectively breaking down chlorinated organic molecules. The complete mineralization of compounds such as 4-chlorophenol has been achieved, illustrating the potential for removing toxic contaminants from wastewater (E. Brillas, Roser Sauleda, & J. Casado, 1998).

Advanced Oxidation Processes

Studies on advanced oxidation processes (AOPs) for wastewater treatment have identified various intermediates in the degradation pathways of chlorinated organic acids. These findings are crucial for understanding the reaction mechanisms and optimizing the treatment processes for environmental remediation. For example, the identification of intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and UV light provides insight into the efficiency of AOPs in breaking down persistent organic pollutants (Yunfu. Sun & J. Pignatello, 1993).

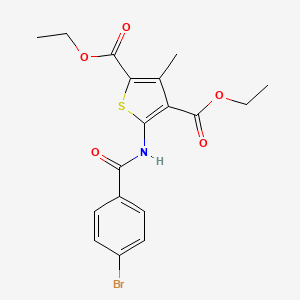

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have demonstrated potential in environmental monitoring and remediation. These MOFs can act as luminescent sensors for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI) with high selectivity and sensitivity. Additionally, they show promise for trapping and removing pesticides from aqueous solutions, showcasing an innovative approach to pollution control and environmental protection (Yang Zhao et al., 2017).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,4-dioxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJGKXYYRNZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)

![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)

![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)